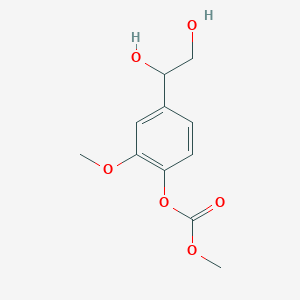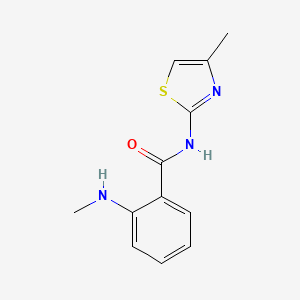
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate typically involves the reaction of 4-(1,2-Dihydroxyethyl)-2-methoxyphenol with methyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and increases safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,2-Dihydroxyethyl)-2-methoxyphenol: Similar structure but lacks the carbonate group.
4-Hydroxy-2-methoxyphenyl methyl carbonate: Similar but lacks the dihydroxyethyl group.
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl acetate: Similar but has an acetate group instead of a carbonate group.
Uniqueness
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, particularly in drug delivery and polymer synthesis.
Eigenschaften
CAS-Nummer |
141891-43-2 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C11H14O6/c1-15-10-5-7(8(13)6-12)3-4-9(10)17-11(14)16-2/h3-5,8,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
JOBWJMFKJSQDGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)O)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)

![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)


![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)

![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
